molecular formula C13H24O B12530128 2-Methyldodec-5-en-3-one CAS No. 651726-57-7

2-Methyldodec-5-en-3-one

Cat. No.: B12530128
CAS No.: 651726-57-7
M. Wt: 196.33 g/mol
InChI Key: VDXLKJURBHAVRF-UHFFFAOYSA-N
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Description

2-Methyldodec-5-en-3-one is an organic compound with the molecular formula C13H24O It is a ketone with a double bond located at the fifth carbon and a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyldodec-5-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylpropanal with undec-4-en-2-one under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by selective oxidation. This method allows for the efficient production of the compound on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyldodec-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, leading to substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogens or hydrogen halides can be used for electrophilic addition reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

2-Methyldodec-5-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 2-Methyldodec-5-en-3-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyldodec-5-en-2-one: Similar structure but with the ketone group at the second carbon.

    2-Methyldodec-4-en-3-one: Similar structure but with the double bond at the fourth carbon.

    2-Methyldodec-6-en-3-one: Similar structure but with the double bond at the sixth carbon.

Uniqueness

2-Methyldodec-5-en-3-one is unique due to the specific positioning of its double bond and ketone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

651726-57-7

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-methyldodec-5-en-3-one

InChI

InChI=1S/C13H24O/c1-4-5-6-7-8-9-10-11-13(14)12(2)3/h9-10,12H,4-8,11H2,1-3H3

InChI Key

VDXLKJURBHAVRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCC(=O)C(C)C

Origin of Product

United States

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